molecular formula C26H23BrN2O3 B12461606 N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide

N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide

Cat. No.: B12461606
M. Wt: 491.4 g/mol
InChI Key: FDMIDSMXACLHQP-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique tetracyclic structure, which includes a bromophenyl group and a phenylpropanamide moiety.

Preparation Methods

The synthesis of N-(4-BROMOPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE involves multiple steps. One common method includes the reaction of 4-amino-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-ene-3,5-dione with arylisocyanates in refluxing benzene for 12 hours . This reaction produces 1-aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)ureas, which can be further modified to obtain the desired compound.

Chemical Reactions Analysis

N-(4-BROMOPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}-3-PHENYLPROPANAMIDE involves its interaction with molecular targets such as viral proteins. The compound’s tetracyclic structure allows it to bind effectively to these targets, inhibiting their function and preventing viral replication .

Comparison with Similar Compounds

Similar compounds include:

  • 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-1-(4-methylphenyl)urea
  • 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-1-(3-fluorophenyl)urea hydrate
  • 3-(3,5-Dioxo-4-azatetracyclo[5.3.2.0(2),?.0?,(1)?]dodec-11-en-4-yl)-1-(phenyl)thiourea

These compounds share the tetracyclic core structure but differ in their substituents, which can affect their biological activity and chemical properties .

Properties

Molecular Formula

C26H23BrN2O3

Molecular Weight

491.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenylpropanamide

InChI

InChI=1S/C26H23BrN2O3/c27-15-6-8-16(9-7-15)28-24(30)21(12-14-4-2-1-3-5-14)29-25(31)22-17-10-11-18(20-13-19(17)20)23(22)26(29)32/h1-11,17-23H,12-13H2,(H,28,30)

InChI Key

FDMIDSMXACLHQP-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)Br

Origin of Product

United States

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